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Compound of Interest

Compound Name: Ald-Ph-amido-PEG3-C2-NH2

Cat. No.: B605295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data acquisition

and analysis for the PROTAC (Proteolysis Targeting Chimera) linker, Ald-Ph-amido-PEG3-C2-
NH2. While specific experimental data for this compound is not publicly available, this

document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) analysis, presenting the expected data in a structured format.

Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and

Mass Spectrometry analyses of Ald-Ph-amido-PEG3-C2-NH2. These tables are templates

illustrating how experimental data would be presented for clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.9 - 10.1 s 1H Ar-CHO

7.8 - 8.0 d 2H Ar-H (ortho to CHO)

7.6 - 7.8 d 2H Ar-H (ortho to amido)

8.2 - 8.5 t (br) 1H -C(O)NH-

3.5 - 3.8 m 12H -O-CH₂-CH₂-O- (PEG)

3.4 - 3.6 t 2H -C(O)NH-CH₂-

2.8 - 3.0 t 2H -CH₂-NH₂

1.5 - 2.0 s (br) 2H -NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

192 - 194 Ar-CHO

165 - 167 -C(O)NH-

140 - 142 Ar-C (ipso to CHO)

133 - 135 Ar-C (ipso to amido)

128 - 130 Ar-CH

127 - 129 Ar-CH

69 - 71 -O-CH₂-CH₂-O- (PEG)

40 - 42 -C(O)NH-CH₂-

39 - 41 -CH₂-NH₂

Table 3: Mass Spectrometry Data (Predicted)
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Parameter Value

Ionization Mode Electrospray Ionization (ESI+)

Calculated m/z [M+H]⁺ 325.1758

Observed m/z [M+H]⁺ To be determined

Calculated m/z [M+Na]⁺ 347.1577

Observed m/z [M+Na]⁺ To be determined

Experimental Protocols
Detailed methodologies for acquiring the NMR and MS data are crucial for reproducibility and

data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of Ald-Ph-amido-PEG3-
C2-NH2.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Vortex the sample until the compound is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b605295?utm_src=pdf-body
https://www.benchchem.com/product/b605295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of Ald-
Ph-amido-PEG3-C2-NH2.

Instrumentation:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument,

coupled with an electrospray ionization (ESI) source.
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Sample Preparation:

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent

(e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with

ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Acquisition Mode: Full scan mode for accurate mass measurement.

Data Analysis:

Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺.

Compare the observed m/z values with the theoretically calculated values for the expected

elemental formula (C₁₆H₂₄N₂O₅).

The high-resolution data allows for the confirmation of the elemental composition based on

the accurate mass measurement.

Visualized Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic

characterization of Ald-Ph-amido-PEG3-C2-NH2.
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Caption: Experimental workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b605295#spectroscopic-data-nmr-ms-for-ald-ph-
amido-peg3-c2-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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